

# A Technical Guide to the Physical and Chemical Properties of Deuterated Vortioxetine

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## Compound of Interest

Compound Name: Vortioxetine-D8

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## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated vortioxetine, a selectively deuterium-labeled analog of the multimodal antidepressant vortioxetine. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles. This document collates available data on the physicochemical characteristics, synthesis, and analysis of deuterated vortioxetine, alongside the established signaling pathways of its non-deuterated counterpart. It is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of novel antidepressant therapies.

## Introduction to Vortioxetine and the Rationale for Deuteration

Vortioxetine is a multimodal antidepressant that functions through a combination of serotonin (5-HT) reuptake inhibition and modulation of several serotonin receptors.<sup>[1]</sup> It is an agonist at 5-HT<sub>1A</sub> receptors, a partial agonist at 5-HT<sub>1B</sub> receptors, and an antagonist at 5-HT<sub>1D</sub>, 5-HT<sub>3</sub>, and 5-HT<sub>7</sub> receptors.<sup>[1]</sup> This complex pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder (MDD).

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration. This "kinetic isotope effect" can result in a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile. Several deuterated drugs have received regulatory approval, demonstrating the viability of this approach.

In the context of vortioxetine, deuteration offers the potential to alter its metabolic fate, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.<sup>[2]</sup> By slowing metabolism, a deuterated version of vortioxetine could potentially lead to more consistent plasma concentrations, reduced dosing frequency, and a different metabolite profile.

## Physical and Chemical Properties

Quantitative data on the physical and chemical properties of deuterated vortioxetine are not extensively available in publicly accessible literature. The information presented below is a compilation of data from commercial suppliers of deuterated vortioxetine isotopes and data for the non-deuterated form, which can serve as a close proxy.

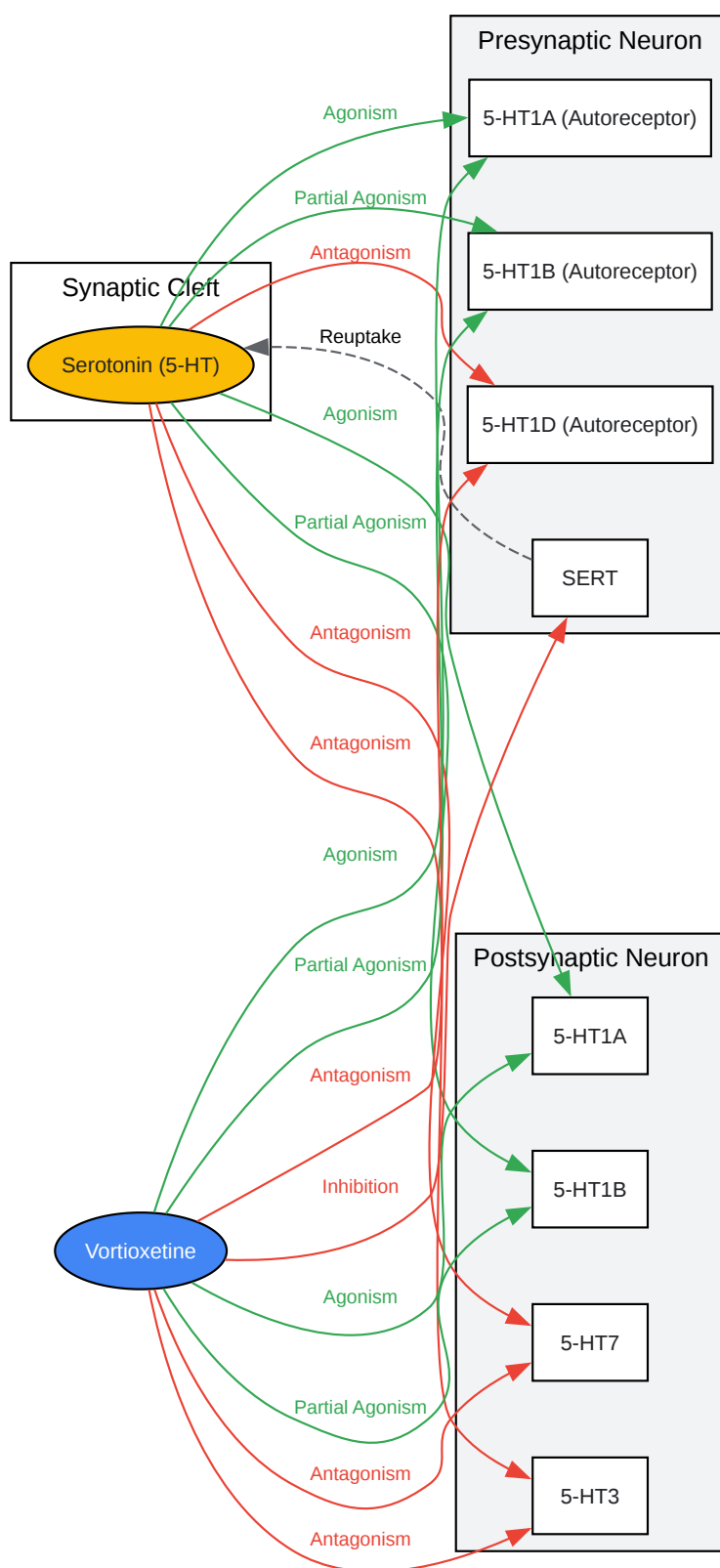
Table 1: Physical and Chemical Properties of Vortioxetine and its Deuterated Analogs

Property	Vortioxetine	Vortioxetine-d4	Vortioxetine-d8
Molecular Formula	C <sub>18</sub> H <sub>22</sub> N <sub>2</sub> S	C <sub>18</sub> H <sub>18</sub> D <sub>4</sub> N <sub>2</sub> S	C <sub>18</sub> H <sub>14</sub> D <sub>8</sub> N <sub>2</sub> S
Molecular Weight (g/mol)	298.45	302.47	306.5
CAS Number	508233-74-7	Not available	2140316-62-5
Appearance	White to very slightly beige powder (as HBr salt)	Solid (form not specified)	Solid
Melting Point (°C)	>223 (decomposition, as HBr salt)	Data not available	Data not available
pKa	9.1 (± 0.1) and 3.0 (± 0.2) (as HBr salt)	Data not available	Data not available
Solubility	Water (as HBr salt): ~1.3 mg/mL at pH 5.5; ~50 µg/mL at pH 7.4. Organic Solvents: Soluble in ethanol (~5 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL).	Data not available	Soluble in Chloroform
logP	4.76	Data not available	4.2

Data for Vortioxetine is for the hydrobromide salt where specified. Data for deuterated forms are from commercial supplier information and public databases and may not be for a specific salt form unless stated.

## Signaling Pathways of Vortioxetine

The therapeutic effects of vortioxetine are attributed to its multimodal activity on the serotonin system. The following diagram illustrates the primary signaling pathways modulated by vortioxetine. Deuteration is not expected to alter the fundamental mechanism of action at the receptor level.



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Caption: Multimodal action of vortioxetine on the serotonin system.

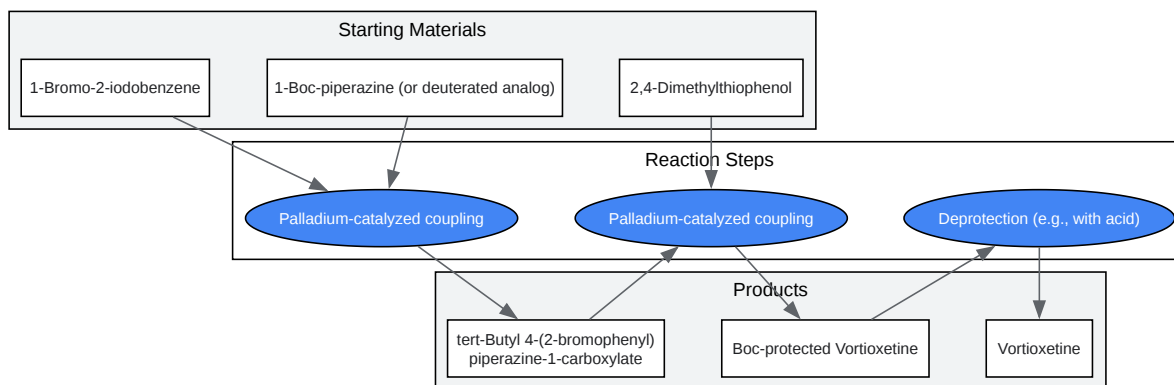
## Experimental Protocols

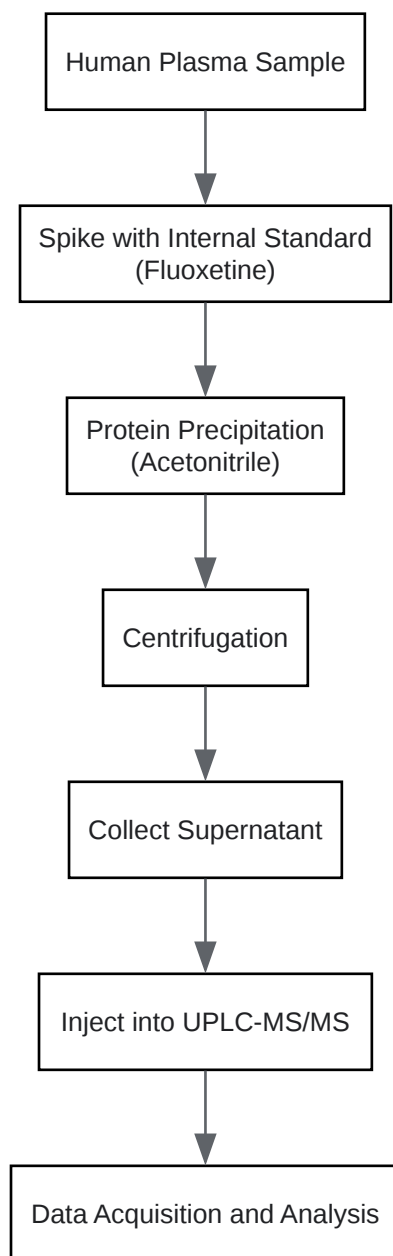
### Synthesis of Deuterated Vortioxetine

A detailed, publicly available, step-by-step protocol for the synthesis of deuterated vortioxetine is not currently available. However, based on the known synthesis routes for vortioxetine, a plausible approach would involve the use of deuterated starting materials. One of the common synthetic routes for vortioxetine involves the coupling of 1-bromo-2-iodobenzene with 1-Boc-piperazine, followed by a subsequent coupling with 2,4-dimethylthiophenol and deprotection.

To produce deuterated vortioxetine, specifically **Vortioxetine-d8** where the piperazine ring is deuterated, one would start with deuterated piperazine (piperazine-d8).

The following diagram illustrates a representative workflow for the synthesis of non-deuterated vortioxetine, which could be adapted for a deuterated analog.





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## References

- 1. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 2. ClinPGx [[clinpgx.org](https://clinpgx.org)]
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